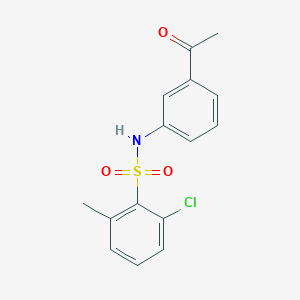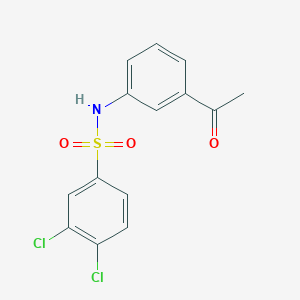
N-(3-acetylphenyl)-2-chloro-6-methylbenzenesulfonamide
Overview
Description
“N-(3-acetylphenyl)-2-chloro-6-methylbenzenesulfonamide” is a chemical compound. It is a derivative of sulfonamide compounds . Sulfonamides are commonly used worldwide due to their antifungal and herbicidal properties .
Synthesis Analysis
While the exact synthesis process for “this compound” is not available, similar compounds such as “N-(3-acetylphenyl)-4-methylbenzenesulfonamide” have been synthesized . The synthesis of isocyanates, which are closely related to this compound, usually involves treating amines with phosgene .
Scientific Research Applications
Antimicrobial and Antiproliferative Properties
Sulfonamides, including derivatives similar to N-(3-acetylphenyl)-2-chloro-6-methylbenzenesulfonamide, have been investigated for their effectiveness as antimicrobial and antiproliferative agents. A study by Shimaa M. Abd El-Gilil (2019) synthesized a series of N-ethyl-N-methylbenzenesulfonamide derivatives and evaluated their cytotoxic activity against human cell lines, including lung (A-549) and liver carcinoma (HepG2). Certain compounds exhibited significant cytotoxic activities, highlighting the potential of sulfonamide derivatives in cancer research.
Anti-HIV Activity
N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives were synthesized and tested for their anti-HIV activities by Z. Brzozowski and F. Sa̧czewski (2007). The study found that selected derivatives exhibited good anti-HIV-1 activity, indicating the potential of sulfonamide compounds in developing new anti-HIV treatments.
Anticholinesterase and Antioxidant Activities
The derivatives of sulfonamides have also been explored for their anticholinesterase and antioxidant activities. M. Mphahlele, S. Gildenhuys, and S. Zamisa (2021) investigated the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, as well as their antioxidant capabilities through various assays. The study suggests the therapeutic potential of these compounds in neurodegenerative diseases and oxidative stress-related conditions.
Molecular Docking and DFT Calculations
Research on novel benzenesulfonamide derivatives has also included molecular docking and density functional theory (DFT) calculations to understand their interactions at the molecular level. A study by Asmaa M. Fahim and Mona A. Shalaby (2019) synthesized and evaluated the biological activities of new benzenesulfonamide derivatives, demonstrating their antitumor activities and potential interactions with biological targets.
properties
IUPAC Name |
N-(3-acetylphenyl)-2-chloro-6-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-10-5-3-8-14(16)15(10)21(19,20)17-13-7-4-6-12(9-13)11(2)18/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKLVHREQBAJKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Methoxyphenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3128615.png)

![Methyl 2-[({[4-(2-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]benzoate](/img/structure/B3128631.png)
![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B3128633.png)

![methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether](/img/structure/B3128655.png)
![2-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3128664.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfinyl]acetamide](/img/structure/B3128671.png)
![Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B3128683.png)
![ethyl 2-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1H-imidazol-1-yl}acetate](/img/structure/B3128690.png)

![Ethyl 3-(2-thienyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine-6-carboxylate](/img/structure/B3128703.png)
![4-morpholino-9H-pyrimido[4,5-b]indole](/img/structure/B3128708.png)
![4-(2-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3128710.png)